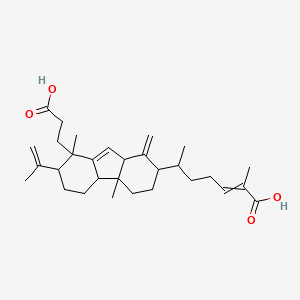
Seco-neokadsuranic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Seco-neokadsuranic acid A is a triterpenoid compound isolated from the plant Kadsura coccinea . Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. This compound has garnered attention due to its unique structure and potential pharmacological properties.
Méthodes De Préparation
Seco-neokadsuranic acid A is typically isolated from the stems of Kadsura coccinea . The isolation process involves extraction with organic solvents followed by chromatographic separation techniques to purify the compound.
Analyse Des Réactions Chimiques
Seco-neokadsuranic acid A undergoes various chemical reactions typical of triterpenoids. These reactions include:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the triterpenoid skeleton.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the chemical behavior of triterpenoids.
Biology: The compound exhibits biological activities such as anti-inflammatory and antioxidant effects.
Medicine: Research has shown potential therapeutic effects, including anti-tumor and anti-HIV activities.
Mécanisme D'action
The mechanism of action of seco-neokadsuranic acid A involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate these processes highlights its potential therapeutic value .
Comparaison Avec Des Composés Similaires
Seco-neokadsuranic acid A is part of a larger group of triterpenoids found in the Kadsura genus. Similar compounds include:
- Kadcoccinic acid J
- Kadpolysperin I
- Schisanlactone E
These compounds share structural similarities but differ in their specific functional groups and biological activities . This compound stands out due to its unique 14(13→12)abeo-lanostane skeleton, which is not commonly found in other triterpenoids .
Propriétés
Formule moléculaire |
C30H44O4 |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
6-[8-(2-carboxyethyl)-4a,8-dimethyl-1-methylidene-7-prop-1-en-2-yl-2,3,4,4b,5,6,7,9a-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(2)23-11-12-24-26(29(23,6)16-14-27(31)32)17-25-21(5)22(13-15-30(24,25)7)19(3)9-8-10-20(4)28(33)34/h10,17,19,22-25H,1,5,8-9,11-16H2,2-4,6-7H3,(H,31,32)(H,33,34) |
Clé InChI |
GXLUGCOZQDLXAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC(C(C3=CC2C1=C)(C)CCC(=O)O)C(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


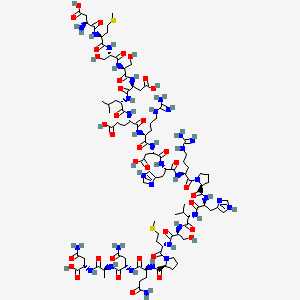
![2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B13825711.png)
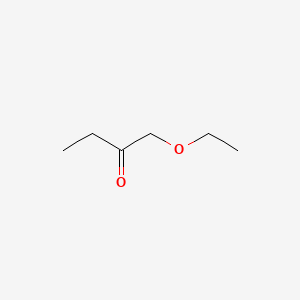
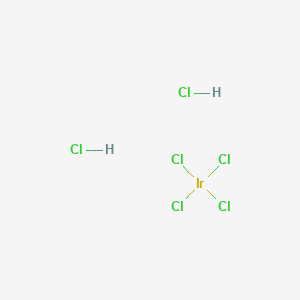

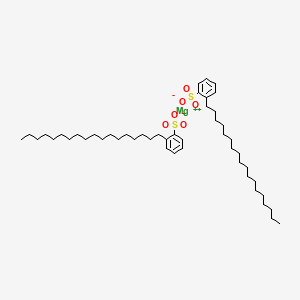

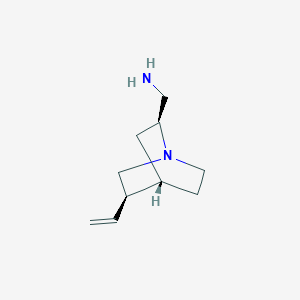
![(1R,9R)-10,10-dimethyl-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-azatricyclo[7.1.1.0(2),]undeca-2(7),3,5-triene](/img/structure/B13825760.png)
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)
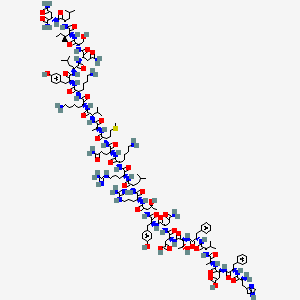

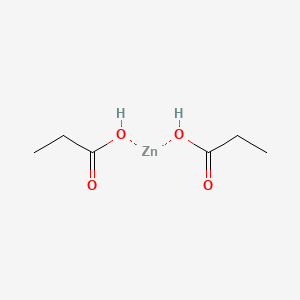
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
